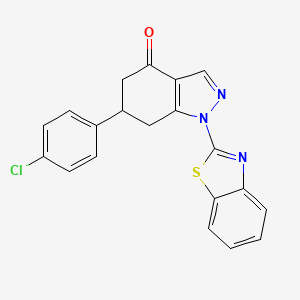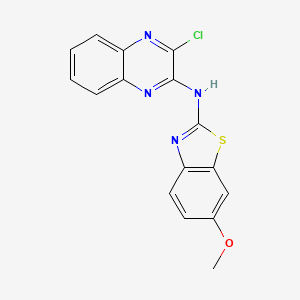![molecular formula C24H32N2O7 B14944081 3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide](/img/structure/B14944081.png)
3,4,5-triethoxy-N-{5-ethoxy-2-[(2-hydroxypropanoyl)amino]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide is a complex organic compound with a unique structure that includes multiple ethoxy groups and a lactoylamino moiety
準備方法
The synthesis of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the lactoylamino intermediate: This step involves the reaction of an appropriate amine with lactic acid or its derivatives under controlled conditions to form the lactoylamino group.
Attachment of ethoxy groups: Ethylation reactions are carried out to introduce ethoxy groups at the desired positions on the benzene ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Coupling reactions: The final step involves coupling the lactoylamino intermediate with the ethoxy-substituted benzene derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow systems to enhance efficiency.
化学反応の分析
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as thiols or amines replace the ethoxy groups to form new derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The lactoylamino group may play a crucial role in binding to these targets, while the ethoxy groups can influence the compound’s solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
類似化合物との比較
3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide can be compared with other similar compounds, such as:
3,4,5-trimethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and biological activity.
3,4,5-triethoxy-N-[5-methoxy-2-(lactoylamino)phenyl]benzamide: This compound has a methoxy group at a different position, which can influence its chemical properties and interactions with molecular targets.
The uniqueness of 3,4,5-triethoxy-N-[5-ethoxy-2-(lactoylamino)phenyl]benzamide lies in its specific substitution pattern and the presence of both ethoxy and lactoylamino groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C24H32N2O7 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
3,4,5-triethoxy-N-[5-ethoxy-2-(2-hydroxypropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C24H32N2O7/c1-6-30-17-10-11-18(25-23(28)15(5)27)19(14-17)26-24(29)16-12-20(31-7-2)22(33-9-4)21(13-16)32-8-3/h10-15,27H,6-9H2,1-5H3,(H,25,28)(H,26,29) |
InChIキー |
SABASKODCRZFES-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C(C)O)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4,4-dimethoxy-8'-methyl-3,8'-diazaspiro[bicyclo[3.1.0]hexane-6,3'-bicyclo[3.2.1]octane]-2-ene-1,5-dicarbonitrile](/img/structure/B14944000.png)
![ethyl 4-[[(1R,2S,9S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioyl]amino]benzoate](/img/structure/B14944006.png)
![4-[(2,4-dichlorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944010.png)


![3-[4-(Phenylacetyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944022.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944028.png)
![N-{[(4-bromophenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B14944034.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyrimidin-2-ylamino)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B14944041.png)
![3-Isopropyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-E][1,3]thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14944046.png)
![N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]cyclopropanecarboxamide](/img/structure/B14944048.png)
![6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944055.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14944058.png)
